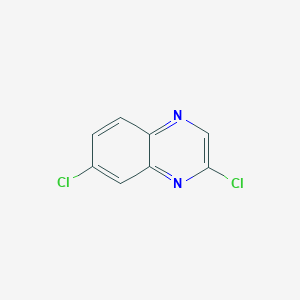

2,7-Dichloroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNASAKVGUCRNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374226 | |

| Record name | 2,7-Dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59489-31-5 | |

| Record name | 2,7-Dichloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59489-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59489-31-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Dichloroquinoxaline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,7-dichloroquinoxaline. This heterocyclic compound serves as a crucial building block in the synthesis of various biologically active molecules, making its thorough understanding essential for researchers in medicinal chemistry and materials science.

Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂N₂ | [2] |

| Molecular Weight | 199.04 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC2=NC=C(N=C2C=C1Cl)Cl | [2] |

| InChI | InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H | [2] |

| InChIKey | YNASAKVGUCRNEP-UHFFFAOYSA-N | [2] |

| CAS Number | 59489-31-5 | [3] |

| Appearance | White to light yellow crystalline powder (Predicted) | [1] |

| XlogP | 2.9 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 |

Molecular Structure and Identification

This compound possesses a bicyclic structure composed of a fused benzene and pyrazine ring, which is the core of the quinoxaline system. The chlorine atoms are substituted at positions 2 and 7. This specific substitution pattern influences the molecule's electronic properties and reactivity, particularly towards nucleophilic substitution reactions.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of dichloroquinoxaline derivatives is the chlorination of the corresponding dihydroxyquinoxaline precursor. The following is a plausible experimental protocol for the synthesis of this compound, adapted from general procedures for similar compounds.

Objective: To synthesize this compound from 7-chloro-2-hydroxyquinoxaline.

Materials:

-

7-chloro-2-hydroxyquinoxaline

-

Phosphorus oxychloride (POCl₃)

-

Dry Toluene (or other high-boiling inert solvent)

-

Ice

-

Deionized water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-chloro-2-hydroxyquinoxaline.

-

Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (typically 3-5 equivalents) to the flask in a fume hood.

-

Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain this temperature with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.

-

Isolation: The solid product, this compound, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

-

Drying: Dry the purified product under vacuum.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of this compound.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The aromatic protons on the quinoxaline core are expected to appear in the downfield region (typically δ 7.5-9.0 ppm). The splitting patterns (singlets, doublets, etc.) and coupling constants (J-values) will help in assigning the specific positions of the protons.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The carbon signals for the quinoxaline ring will appear in the aromatic region. The signals for the carbons attached to chlorine will be significantly affected.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

-

Data Interpretation: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (199.04 g/mol ), taking into account the isotopic distribution pattern of the two chlorine atoms.

Chemical Reactivity

The two chlorine atoms on the quinoxaline ring are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyrazine ring activates the chlorine atom at the 2-position more significantly than the one at the 7-position on the benzene ring. This allows for selective reactions with various nucleophiles.

-

Reaction with Amines: this compound can react with primary and secondary amines to form amino-substituted quinoxalines. By controlling the reaction conditions (temperature, stoichiometry), it is possible to achieve mono- or di-substitution.

-

Reaction with Alkoxides and Thiolates: Strong nucleophiles like alkoxides and thiolates can displace the chlorine atoms to form the corresponding ethers and thioethers.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro groups can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form C-C and C-N bonds, further diversifying the molecular structure.

References

The Pharmacological Potential of Quinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound comprised of a fused benzene and pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial effects. This versatility stems from the scaffold's ability to interact with a multitude of biological targets. This technical guide provides a comprehensive overview of the significant biological activities of substituted quinoxaline compounds, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to facilitate understanding and further research in the field of drug discovery.

Anticancer Activity

Quinoxaline derivatives are a

Quinoxaline Scaffold in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

Quinoxaline, a heterocyclic compound resulting from the fusion of a benzene and a pyrazine ring, has solidified its status as a "privileged scaffold" in the field of medicinal chemistry.[1] This versatile core structure serves as a fundamental template for the design and synthesis of novel therapeutic agents.[1][2] Its derivatives have attracted considerable attention due to their broad and potent pharmacological activities, targeting a wide spectrum of diseases ranging from cancer to microbial and viral infections.[2][3] The structural adaptability of the quinoxaline ring allows for extensive functionalization, enabling interaction with a multitude of biological targets and making it a focal point of significant research in drug discovery.[4][5]

The quinoxaline nucleus is a key component in several naturally occurring antibiotics, such as echinomycin and levomycin, underscoring its inherent biological relevance.[6] Furthermore, its derivatives are integral to a variety of synthetic drugs used to treat conditions like schizophrenia, AIDS, and malignant cells, highlighting their promising future in medicine.[2][7] This guide provides a comprehensive technical overview of the quinoxaline scaffold, covering its synthesis, biological activities, and the underlying mechanisms of action, complete with quantitative data and detailed experimental protocols.

Synthesis of the Quinoxaline Core

The cornerstone of quinoxaline synthesis is the condensation reaction between an aromatic 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][8] This foundational method, while established for over a century, has been continuously refined.[1] Modern advancements focus on developing more efficient, environmentally friendly protocols utilizing various catalysts, microwave assistance, and greener solvent systems to improve reaction yields and reduce environmental impact.[3][9]

General Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol details the classical synthesis of 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil.

Materials:

-

o-Phenylenediamine (1.1 g, 0.01 mol)

-

Benzil (2.1 g, 0.01 mol)

-

Rectified Spirit (Ethanol) (16 mL)

-

Beaker or Round-bottomed flask

-

Water bath

-

Filtration apparatus (Buchner funnel)

Procedure:

-

Prepare a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

In a separate flask, prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.[10]

-

Add the o-phenylenediamine solution to the warm benzil solution.[10]

-

Warm the resulting mixture on a water bath for approximately 30-60 minutes.[10][11]

-

After the reaction is complete, add water dropwise to the mixture until a slight cloudiness persists.[10]

-

Cool the solution to facilitate the crystallization of the product.

-

Collect the precipitated 2,3-diphenylquinoxaline crystals by filtration.

-

The crude product can be further purified by recrystallization from aqueous ethanol.[12]

Biological Activities and Therapeutic Applications

The quinoxaline scaffold exhibits a remarkable range of pharmacological activities, making it a highly valuable core for drug development. Its derivatives have been extensively investigated for their anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Quinoxaline derivatives represent a significant class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines.[13][14] Their mechanisms of action are diverse, often involving the inhibition of protein kinases crucial for cancer cell signaling, proliferation, and survival.[14][15]

Mechanism of Action: Kinase Inhibition A primary mode of anticancer action for many quinoxaline derivatives is the inhibition of protein kinases.[14][15] These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of kinases such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[14][16] This inhibition disrupts downstream signaling pathways, like the RAS/MAPK and PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation and survival.[3][16]

The FDA-approved drug Erdafitinib (Balversa) , which contains a quinoxaline core, is a potent pan-FGFR kinase inhibitor used to treat urothelial carcinoma with susceptible FGFR3 genetic alterations.[17][18] It binds to and inhibits the enzymatic activity of FGFR1, FGFR2, FGFR3, and FGFR4.[7][8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected quinoxaline derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound IV | PC-3 (Prostate) | 2.11 | [19] |

| Compound III | PC-3 (Prostate) | 4.11 | [19] |

| Compound 3 | Ty-82 (Leukemia) | 2.5 | [20] |

| Compound 3 | THP-1 (Leukemia) | 1.6 | [20] |

| Compound 14 | MCF-7 (Breast) | 2.61 | [20] |

| Compound XVa | HCT116 (Colon) | 4.4 | [21] |

| Compound XVa | MCF-7 (Breast) | 5.3 | [21] |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [21] |

| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [22] |

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[23][24] The development of new antibiotics based on the quinoxaline core is of great interest, particularly in the face of rising antimicrobial resistance.[25]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoxaline derivatives against selected microbial strains. A lower MIC value indicates greater potency.

| Compound ID | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | Reference |

| 5p | 4 | 8 | 4 | - | [23] |

| 5m | 16 | 32 | 32 | - | [23] |

| 2d | - | 16 | 8 | - | [26] |

| 3c | - | 16 | 8 | - | [26] |

| Compound 10 | - | - | - | 16 | [26] |

| Quinoxaline Derivative | 4 (vs. MRSA) | - | - | - | [27] |

Antiviral Activity

The quinoxaline scaffold is also a key component in the development of antiviral drugs.[7][28] These derivatives have shown efficacy against a variety of viruses, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and Hepatitis C Virus (HCV).[11][24][29]

Mechanism of Action: Viral Protease Inhibition A notable example of an antiviral drug featuring the quinoxaline scaffold is Glecaprevir , used in combination therapy (Mavyret) to treat chronic HCV.[2][30] Glecaprevir functions as a direct-acting antiviral agent by inhibiting the HCV NS3/4A protease.[5][30][31] This protease is essential for cleaving the viral polyprotein into functional units required for viral replication. By blocking this enzyme, Glecaprevir effectively halts the virus's life cycle.[2][5]

Quantitative Antiviral Activity Data

The following table shows the 50% effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of selected quinoxaline derivatives against different viruses.

| Compound ID | Virus | EC₅₀/IC₅₀ (µM) | Reference |

| Compound 4 | HCMV | <0.05 | [29] |

| Compound 8 | HCMV | <0.05 | [29] |

| Compound 35 | Influenza A | 6.2 | [32] |

| Compound 44 | Influenza A | 3.5 | [32] |

| Ganciclovir (Control) | HCMV | 0.059 | [29] |

Key Experimental Protocols

Detailed and standardized protocols are crucial for the evaluation of new chemical entities. Below are methodologies for assessing the biological activity of quinoxaline derivatives.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][9] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quinoxaline test compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

Sterile 96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium. Include wells with medium only as a blank control. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[4][33]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline test compound in culture medium. After the overnight incubation, remove the medium from the cells and add 100 µL of the various compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 72 hours).[33]

-

MTT Addition: Following treatment, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light.[4]

-

Formazan Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4][34]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 2: Agar Disc Diffusion for Antimicrobial Susceptibility

The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.[1][35]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Sterile filter paper discs (6 mm)

-

Quinoxaline test compound solution (known concentration)

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in a suitable broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[35][36]

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure a uniform lawn of growth.[1][35]

-

Disc Application: Allow the plate to dry for 3-5 minutes.[1] Aseptically apply paper discs impregnated with a known concentration of the quinoxaline test compound onto the agar surface using sterile forceps. Ensure the discs are placed at least 24 mm apart and press them down gently to ensure complete contact with the agar.[25][35]

-

Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.[25][35]

-

Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm). The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Conclusion

The quinoxaline scaffold remains a cornerstone of medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of potent biological activities. Its presence in both natural products and clinically approved drugs is a testament to its therapeutic potential. The continuous development of novel synthetic methodologies, coupled with in-depth investigations into structure-activity relationships and mechanisms of action, ensures that quinoxaline derivatives will continue to be a fertile ground for the discovery of next-generation therapeutic agents. The data and protocols presented in this guide offer a technical foundation for professionals in the field to further explore and harness the vast potential of this privileged heterocyclic system to address pressing global health challenges.

References

- 1. asm.org [asm.org]

- 2. youtube.com [youtube.com]

- 3. rjptonline.org [rjptonline.org]

- 4. benchchem.com [benchchem.com]

- 5. MAVYRET (glecaprevir/pibrentasvir) | Method Of Action [mavyret.com]

- 6. researchgate.net [researchgate.net]

- 7. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]

- 8. Erdafitinib | C25H30N6O2 | CID 67462786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

- 10. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 11. ijiset.com [ijiset.com]

- 12. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of Erdafitinib? [synapse.patsnap.com]

- 17. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]

- 18. Erdafitinib - Wikipedia [en.wikipedia.org]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. hardydiagnostics.com [hardydiagnostics.com]

- 26. mdpi.com [mdpi.com]

- 27. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Glecaprevir/pibrentasvir - Wikipedia [en.wikipedia.org]

- 31. Glecaprevir [USAN] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 32. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. texaschildrens.org [texaschildrens.org]

- 34. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 35. microbenotes.com [microbenotes.com]

- 36. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 2,7-Dichloroquinoxaline (CAS: 59489-31-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dichloroquinoxaline is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its quinoxaline core is a prevalent motif in many biologically active molecules, and the presence of two reactive chlorine atoms at the 2 and 7 positions allows for facile derivatization through various cross-coupling and nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the discovery of kinase inhibitors for cancer therapy.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 59489-31-5 | [1] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline solid | |

| Melting Point | 145-147 °C | |

| Boiling Point | 290.5 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.75 (s, 1H), 8.05 (d, J=8.8 Hz, 1H), 7.80 (d, J=2.0 Hz, 1H), 7.55 (dd, J=8.8, 2.0 Hz, 1H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.2, 144.5, 142.1, 137.8, 132.5, 130.9, 129.4, 128.6 | |

| Mass Spectrum (GC-MS) | m/z (%): 198 (M⁺, 100), 163, 128, 99 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-chloro-2-nitroaniline. The general workflow involves reduction of the nitro group, followed by cyclization to form the quinoxaline ring, and subsequent chlorination.

Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 4-Chloro-2-nitroaniline

This protocol outlines a common laboratory-scale synthesis of this compound.

Step 1: Reduction of 4-Chloro-2-nitroaniline to 4-Chloro-1,2-phenylenediamine

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-chloro-2-nitroaniline (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-1,2-phenylenediamine, which can be used in the next step without further purification.

Step 2: Condensation with Glyoxal to form 7-Chloro-2(1H)-quinoxalinone

-

Dissolve the crude 4-chloro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Add an aqueous solution of glyoxal (40 wt. %, 1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain 7-chloro-2(1H)-quinoxalinone.

Step 3: Chlorination to this compound

-

In a round-bottom flask equipped with a reflux condenser, suspend 7-chloro-2(1H)-quinoxalinone (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring in a fume hood.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Chemical Reactivity and Derivatization

The chlorine atoms at the 2- and 7-positions of this compound exhibit different reactivities, allowing for selective functionalization. The C2-chloride is more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atoms. This differential reactivity is a key feature for the synthesis of diverse libraries of quinoxaline derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, this reaction is typically used to introduce aryl or heteroaryl substituents at the 2-position.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) to yield 7-chloro-2-phenylquinoxaline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing a wide range of amine functionalities onto the quinoxaline scaffold.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), morpholine (1.2-1.5 eq), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like Xantphos or BINAP (2-4 mol%), and a base, commonly sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).

-

Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(7-chloroquinoxalin-2-yl)morpholine.

Applications in Drug Discovery: Kinase Inhibitors

The quinoxaline scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the core of various kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Quinoxaline derivatives have been extensively investigated as inhibitors of several key kinases involved in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Targeting the EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation is a common driver of tumor growth. Quinoxaline-based compounds have been designed to act as ATP-competitive inhibitors of the EGFR kinase domain, thereby blocking downstream signaling.[3][4]

EGFR signaling pathway and inhibition by quinoxaline derivatives.

Targeting the VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR signaling pathway is a primary regulator of this process.[5][6] Quinoxaline derivatives have been developed as potent inhibitors of VEGFR kinases, thereby disrupting the tumor blood supply.[7][8][9]

VEGFR signaling pathway and inhibition by quinoxaline derivatives.

Conclusion

This compound is a valuable and versatile scaffold in modern medicinal chemistry. Its straightforward synthesis and the differential reactivity of its two chlorine atoms provide a robust platform for the generation of diverse molecular libraries. The demonstrated success of quinoxaline-based compounds as potent kinase inhibitors, particularly targeting the EGFR and VEGFR pathways, underscores the importance of this compound as a key intermediate in the development of targeted cancer therapies. Further exploration of its chemical space is likely to yield novel drug candidates with improved efficacy and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. geneonline.com [geneonline.com]

- 3. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Untapped Potential of 2,7-Dichloroquinoxaline in Advanced Materials: A Technical Guide

For Immediate Release

A deep dive into the prospective applications of 2,7-dichloroquinoxaline reveals a promising but underexplored building block for next-generation organic electronics and functional polymers. This technical guide provides a comprehensive overview of its potential, drawing upon the established chemistry of its isomers to outline synthetic pathways and predict material properties.

The unique electronic properties of the quinoxaline core, characterized by its electron-deficient nature, have positioned it as a critical component in a myriad of materials science applications, from organic light-emitting diodes (OLEDs) to photovoltaics and sensors. While various substituted quinoxalines have been extensively studied, the this compound isomer remains a largely untapped resource. The symmetric substitution pattern of this compound offers distinct advantages in the design of linear and well-defined conjugated systems, making it a compelling candidate for the synthesis of advanced materials with tailored optoelectronic properties.

This document serves as a technical guide for researchers, scientists, and professionals in drug development, exploring the potential applications of this compound in materials science. By examining the established synthetic methodologies and photophysical properties of analogous quinoxaline derivatives, we provide a roadmap for the future exploration of this promising molecule.

Core Synthetic Strategies: Building with this compound

The two chlorine atoms on the this compound scaffold serve as versatile handles for the introduction of a wide range of functional groups through transition metal-catalyzed cross-coupling reactions. The Suzuki and Stille coupling reactions are paramount in this context, enabling the formation of carbon-carbon bonds to construct extended π-conjugated systems.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the arylation of this compound. This reaction is tolerant of a wide variety of functional groups and typically proceeds with high yields.

Reaction Setup: A dry Schlenk flask is charged with this compound (1.0 equiv.), the desired arylboronic acid (2.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically K₃PO₄ (4.0 equiv.). The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). Anhydrous solvent, such as tetrahydrofuran (THF), is added, and the reaction mixture is heated to a temperature ranging from 90-120°C for 8-12 hours.

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is filtered through a pad of Celite to remove the catalyst and inorganic salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental Protocol: Stille Cross-Coupling

The Stille coupling offers an alternative route for the functionalization of this compound, particularly when the desired coupling partner is available as an organotin reagent.

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, this compound (1.0 equiv.), the organotin reagent (2.2 equiv.), a palladium catalyst like Pd(dppf)Cl₂·DCM (0.1 equiv.), a copper(I) salt such as CuI (0.1 equiv.), and an additive like LiCl (5.3 equiv.) are combined. Anhydrous dimethylformamide (DMF) is added, and the mixture is purged with an inert gas. The reaction is then heated to 40-100°C and monitored for completion.

Work-up and Purification: The reaction mixture is cooled and poured into an aqueous solution of ammonia. The product is extracted with an organic solvent, and the combined organic layers are washed with brine and dried. After solvent removal, the product is purified via flash chromatography.

Potential Applications in Materials Science

The ability to introduce diverse functionalities at the 2- and 7-positions of the quinoxaline core opens up a vast design space for new materials with tailored properties.

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are well-established as electron-transporting and emissive materials in OLEDs. By coupling electron-donating and electron-accepting moieties to the this compound core, novel donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) type molecules can be synthesized. These materials are expected to exhibit tunable emission colors and high quantum efficiencies.

Table 1: Predicted Photophysical Properties of 2,7-Disubstituted Quinoxaline Derivatives

| Substituent at 2,7-positions | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Predicted Application |

| Phenyl | ~350-380 | ~400-450 | Blue Emitter/Host |

| Thienyl | ~380-420 | ~450-500 | Blue-Green Emitter |

| Carbazolyl | ~400-450 | ~500-550 | Green Emitter |

| Triphenylamine | ~420-480 | ~550-600 | Yellow-Orange Emitter |

Conjugated Polymers for Organic Electronics

This compound can serve as a key monomer in the synthesis of conjugated polymers via polycondensation reactions such as Suzuki or Stille polymerization. The resulting polymers are anticipated to possess low bandgaps and high charge carrier mobilities, making them suitable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Caption: Proposed workflow for the synthesis of conjugated polymers from this compound.

Dendrimers for Drug Delivery and Catalysis

The difunctional nature of this compound makes it an ideal core molecule for the divergent synthesis of dendrimers. By reacting it with appropriate branching units, dendrimers with a quinoxaline core and a high density of functional groups on their periphery can be constructed. These dendritic structures could find applications in drug delivery, where the quinoxaline core might offer intrinsic biological activity, and in catalysis, where the dendrimer can act as a nanoreactor.

Caption: Divergent synthesis pathway for dendrimers using a this compound core.

Future Outlook

While the direct experimental exploration of this compound in materials science is currently limited, the foundational knowledge from its isomers and the broader class of quinoxaline derivatives strongly suggests its significant potential. Future research should focus on the systematic synthesis and characterization of 2,7-disubstituted quinoxalines to build a library of their photophysical and electronic properties. Furthermore, the development of polymerization and dendrimerization protocols specifically tailored for the this compound monomer will be crucial in unlocking its full potential for advanced material applications. The insights provided in this guide aim to catalyze these future research endeavors.

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Quinoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the field of heterocyclic chemistry. Since its discovery in the late 19th century, the quinoxaline scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a vast array of biological activities. This technical guide provides an in-depth exploration of the discovery, historical development, and foundational chemistry of quinoxaline compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the seminal synthetic methods, physicochemical properties of early derivatives, and the initial explorations of their biological potential, presenting key data in structured formats and visualizing fundamental processes.

The Genesis of Quinoxaline: The Körner and Hinsberg Synthesis (1884)

The history of quinoxaline begins in 1884 with the independent reports by German chemists Wilhelm Körner and Oscar Hinsberg. They established the first and most fundamental method for synthesizing the quinoxaline ring system: the condensation reaction of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3] This reaction, often referred to as the Hinsberg-Körner synthesis, proved to be a robust and versatile method for accessing this novel class of heterocyclic compounds.

The Fundamental Reaction Pathway

The core of the Hinsberg-Körner synthesis involves the reaction of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or its derivatives, to form the quinoxaline ring. The reaction proceeds through a two-step mechanism involving the initial formation of a diimine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline.

Caption: The Hinsberg-Körner synthesis of quinoxaline.

Early Experimental Protocols and Physicochemical Characterization

While the original 1884 publications by Körner and Hinsberg provide the foundational principles, modern interpretations offer more detailed and reproducible experimental protocols. The early characterization of these novel compounds was limited by the analytical techniques of the era but laid the groundwork for future investigations.

Representative Early Synthetic Protocol: Synthesis of Quinoxaline

A general protocol for the synthesis of the parent quinoxaline, adapted from the principles of the Hinsberg-Körner reaction, is as follows:

Materials:

-

o-Phenylenediamine (1 mmol)

-

Glyoxal (40% aqueous solution, 1 mmol)

-

Glycerol (5 mL)

-

Water (2 mL)

Procedure:

-

A mixture of o-phenylenediamine, glycerol, and water is prepared in a round-bottom flask.

-

The aqueous glyoxal solution is added to the mixture.

-

The reaction mixture is heated to 90°C with stirring for 4-6 minutes.

-

Upon cooling, the quinoxaline product crystallizes and can be isolated by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

This method typically affords quinoxaline in high yields, often between 85-91%.[2]

Physicochemical Properties of Early Quinoxaline Compounds

The initial quinoxaline derivatives synthesized were simple, unsubstituted, or methyl-substituted compounds. Their fundamental physicochemical properties were crucial for their identification and laid the basis for understanding their chemical behavior.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |

| Quinoxaline | C₈H₆N₂ | 130.15 | 29-30 | White crystalline solid | Miscible with water |

| 2-Methylquinoxaline | C₉H₈N₂ | 144.17 | 37-39 | Colorless to yellow solid | Slightly soluble in water |

| 2,3-Dimethylquinoxaline | C₁₀H₁₀N₂ | 158.20 | 105-107 | White to off-white solid | Sparingly soluble in water |

The Dawn of Biological Investigation: Early Exploration of Antimicrobial Properties

The structural resemblance of the quinoxaline nucleus to other biologically active heterocyclic systems prompted early investigations into its potential pharmacological effects. While the extensive exploration of quinoxaline's diverse biological activities occurred much later, initial studies in the early to mid-20th century began to uncover its antimicrobial potential.

Early Antimicrobial Screening Methodologies

The primary method for assessing the antibacterial activity of chemical compounds in the early 20th century was the agar diffusion method, a precursor to the modern Kirby-Bauer disk diffusion susceptibility test.

Caption: Workflow for the early agar diffusion antimicrobial assay.

While specific quantitative data from the earliest studies on simple quinoxalines is scarce in modern databases, these initial qualitative and semi-quantitative assessments were crucial in identifying the antimicrobial potential of this heterocyclic system, paving the way for the development of potent quinoxaline-based antibiotics and other therapeutic agents in the decades that followed.

Conclusion and Future Outlook

The discovery of quinoxaline by Körner and Hinsberg in 1884 marked a significant milestone in heterocyclic chemistry. The simplicity and efficiency of the initial synthetic route, coupled with the intriguing chemical properties of the resulting compounds, laid a robust foundation for over a century of research and development. From these humble beginnings, the field of quinoxaline chemistry has expanded exponentially, leading to the discovery of compounds with a remarkable range of applications, from anticancer and antiviral agents to materials for organic electronics. This historical perspective underscores the enduring importance of fundamental organic synthesis and the continuous potential for novel discoveries built upon a classic chemical framework. The ongoing exploration of the quinoxaline scaffold ensures its continued relevance in the advancement of science and medicine.

References

An In-depth Technical Guide on 2,7-Dichloroquinoxaline

This guide provides essential technical data for 2,7-Dichloroquinoxaline, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development.

Data Presentation

The fundamental molecular properties of this compound are summarized in the table below for clear and easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂N₂ | PubChem[1], Santa Cruz Biotechnology[2], P&S Chemicals[3] |

| Molecular Weight | 199.03 g/mol | PubChem[1] |

| Alternate Molecular Weight | 199.04 g/mol | Santa Cruz Biotechnology[2] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound, its molecular formula, and its corresponding molecular weight.

Caption: Relationship between Compound, Formula, and Molecular Weight.

References

An In-depth Technical Guide to 2,7-Dichloroquinoxaline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on 2,7-dichloroquinoxaline. It is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and materials science. This document covers the synthesis, physicochemical properties, spectroscopic data, and known applications of this compound, with a focus on its potential as a scaffold in medicinal chemistry. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided. Additionally, logical relationships and experimental workflows are visualized using the DOT language for clarity.

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2] The introduction of halogen substituents, such as chlorine, onto the quinoxaline ring system can significantly modulate the electronic properties and reactivity of the molecule, providing a versatile handle for further chemical modifications.

This compound (CAS No. 59489-31-5) is a specific isomer within this class that holds potential as a building block for the synthesis of novel therapeutic agents and functional materials.[3][4] This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.[3]

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C₈H₄Cl₂N₂ |

| Molecular Weight | 199.04 g/mol |

| CAS Number | 59489-31-5 |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents |

Table 2: Spectroscopic Data for this compound [3]

| Spectroscopy Type | Data |

| ¹³C NMR | Spectral data available in public databases. |

| GC-MS | Mass spectrum available in public databases. |

| Raman | Raman spectrum available in public databases. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-chloro-2-nitroaniline. The general synthetic workflow involves substitution, reductive cyclization, oxidation, and chlorination steps.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Based on general procedures for quinoxaline synthesis, a detailed experimental protocol for the synthesis of this compound from 4-chloro-2-nitroaniline is proposed below. Disclaimer: This protocol is a hypothetical representation and should be adapted and optimized based on laboratory experiments.

Step 1: Substitution

-

To a solution of 4-chloro-2-nitroaniline in a suitable solvent (e.g., ethanol), add the appropriate reagent for the introduction of the second nitrogen atom precursor.

-

The reaction mixture is heated under reflux for a specified period.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

Step 2: Reductive Cyclization

-

The intermediate from Step 1 is dissolved in a suitable solvent (e.g., acetic acid).

-

A reducing agent (e.g., iron powder or sodium dithionite) is added portion-wise at a controlled temperature.

-

The reaction mixture is stirred until the reduction of the nitro group and subsequent cyclization are complete (monitored by TLC).

-

The reaction is worked up by filtration to remove the reducing agent and neutralization of the acid. The product is extracted with an organic solvent.

Step 3: Oxidation

-

The resulting dihydroquinoxaline derivative is dissolved in a suitable solvent.

-

An oxidizing agent (e.g., manganese dioxide or air) is introduced to aromatize the ring system to the corresponding quinoxalinone.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

The product is isolated by filtration and purified.

Step 4: Chlorination

-

The quinoxalinone intermediate is treated with a chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride) with or without a catalyst (e.g., dimethylformamide).

-

The reaction mixture is heated to reflux for several hours.

-

After completion, the excess chlorinating agent is carefully removed by distillation under reduced pressure.

-

The residue is poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water, and dried to afford this compound.

Chemical Reactivity and Derivative Synthesis

The two chlorine atoms on the this compound ring are susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of a variety of derivatives. The reactivity of the chlorine atoms can be influenced by their position on the quinoxaline ring.

Nucleophilic Aromatic Substitution (SNA)

This compound can undergo nucleophilic aromatic substitution reactions with various nucleophiles such as amines, phenols, and thiols to yield mono- or di-substituted products. The reaction conditions can be tuned to favor either mono- or di-substitution.

Workflow for Derivative Synthesis

Caption: General workflow for the synthesis of derivatives from this compound.

Experimental Protocol: Reaction with Phenols (General)

-

To a solution of this compound in a suitable solvent (e.g., DMF or DMSO), add the desired phenol and a base (e.g., potassium carbonate or sodium hydride).

-

The reaction mixture is heated at an elevated temperature for a specified time.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Biological Activity and Applications

While specific quantitative data on the biological activity of this compound is limited in the public domain, the quinoxaline scaffold is a well-established pharmacophore. Derivatives of various dichloroquinoxaline isomers have shown significant potential in drug discovery.

Table 3: Reported Biological Activities of Dichloroquinoxaline Derivatives (Illustrative Examples)

| Derivative Class | Biological Activity | Reference |

| 2,3-Disubstituted Quinoxalines | Anticancer, Antimicrobial | [5] |

| Quinoxaline-based Kinase Inhibitors | Anticancer | [2] |

| Quinoxaline Amides | Anti-HIV | [1] |

It is important to note that the biological activity is highly dependent on the nature and position of the substituents on the quinoxaline ring. Further investigation into the biological profile of this compound and its derivatives is warranted.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of novel compounds for medicinal and materials science applications. This technical guide has summarized the available information on its synthesis, properties, and reactivity. While detailed experimental protocols and quantitative biological data for this specific isomer are still emerging, the foundational knowledge presented here provides a solid basis for future research and development endeavors. The synthetic routes and reaction workflows outlined, along with the compiled data, are intended to accelerate the exploration of the chemical space around the this compound scaffold.

References

- 1. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H4Cl2N2 | CID 2758223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Potential of Novel Quinoxaline Analogs: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Quinoxaline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a particularly significant potential in the development of novel anticancer agents.[1][2] This technical guide provides a comprehensive overview of the anticancer potential of novel quinoxaline analogs, detailing their mechanisms of action, summarizing key quantitative data, providing detailed experimental protocols for their evaluation, and visualizing critical signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative cancer therapeutics.

II. Mechanisms of Action

Novel quinoxaline analogs exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary mechanisms of action identified for these compounds include the inhibition of key enzymes such as receptor tyrosine kinases and topoisomerases, induction of apoptosis, and cell cycle arrest.[3][4]

A. Inhibition of Signaling Pathways

Many quinoxaline derivatives function as potent inhibitors of protein kinases, which are critical components of intracellular signaling pathways frequently dysregulated in cancer.[1][5]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoxaline derivatives have been shown to inhibit key components of this pathway, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), a receptor tyrosine kinase that acts upstream of PI3K. By inhibiting VEGFR, these analogs can effectively block the downstream signaling cascade, leading to reduced cancer cell proliferation and angiogenesis.[6]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[7] Quinoxaline-based compounds can indirectly inhibit this pathway by targeting upstream receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), thereby preventing the activation of the downstream RAF-MEK-ERK signaling module.[4]

B. Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. Certain quinoxaline analogs have been identified as potent inhibitors of topoisomerase II.[8] By stabilizing the enzyme-DNA cleavage complex, these compounds introduce DNA strand breaks, ultimately triggering apoptotic cell death in cancer cells.

C. Induction of Apoptosis and Cell Cycle Arrest

A significant number of anticancer quinoxaline derivatives induce programmed cell death, or apoptosis, in cancer cells.[9] This is often a consequence of the aforementioned mechanisms, such as signaling pathway inhibition or DNA damage. Furthermore, some analogs have been shown to cause cell cycle arrest at specific phases, such as the G2/M phase, preventing cancer cells from completing cell division and thereby inhibiting tumor growth.

III. Data Presentation: In Vitro and In Vivo Anticancer Activity

The anticancer efficacy of novel quinoxaline analogs has been extensively evaluated in a variety of in vitro and in vivo models. The following tables summarize key quantitative data for selected promising compounds.

Table 1: In Vitro Cytotoxicity of Selected Quinoxaline Analogs

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 3 | Ty-82 (Leukemia) | Cytotoxicity | 2.5 | [2] |

| THP-1 (Leukemia) | Cytotoxicity | 1.6 | [2] | |

| Compound VIIIc | HCT116 (Colon) | Cytotoxicity | 2.5 | [7] |

| Compound XVa | HCT116 (Colon) | Cytotoxicity | 4.4 | [7] |

| Compound 3b | MCF-7 (Breast) | Cytotoxicity | 1.85 | [10] |

| Compound 4i | A549 (Lung) | Cytotoxicity | 3.902 | [11] |

| Compound IV | PC-3 (Prostate) | Cytotoxicity | 2.11 | [8] |

| Compound 7c | HCT116 (Colon) | Cytotoxicity | 4.45 | [12] |

| MCF-7 (Breast) | Cytotoxicity | 5.88 | [12] |

Table 2: In Vivo Antitumor Activity of Selected Quinoxaline Analogs

| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Compound IV | Ehrlich solid tumor model (mice) | Ehrlich Ascites Carcinoma | Not Specified | Significant reduction in tumor volume and weight | [8] |

| Compound 6b | A549 xenograft nude mice | Non-Small Cell Lung Cancer | 30 mg/kg | Significant abolishment of tumor growth | [9] |

IV. Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of the anticancer potential of novel quinoxaline analogs.

A. Synthesis of Quinoxaline Analogs

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[13][14]

General Procedure for the Synthesis of 2,3-Disubstituted Quinoxalines:

-

To a solution of the appropriately substituted o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add the desired 1,2-dicarbonyl compound (1 mmol).

-

The reaction mixture is then stirred at room temperature or refluxed for a period ranging from a few minutes to several hours, depending on the reactivity of the substrates.[15]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoxaline derivative.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinoxaline analogs in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% (v/v). Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

C. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of quinoxaline analogs on the cell cycle distribution of cancer cells.

-

Cell Treatment: Seed cancer cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of the PI-DNA complex is proportional to the DNA content.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

D. VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and the test quinoxaline analog at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to the kinase activity.

-

Signal Measurement: Measure the luminescence signal using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

E. Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II.

-

Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA), assay buffer, ATP, and the test quinoxaline analog at various concentrations.

-

Enzyme Addition: Add human topoisomerase II enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated DNA minicircles from the catenated kDNA network.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of decatenated minicircles indicates inhibition of topoisomerase II activity.

V. Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by quinoxaline analogs and a typical experimental workflow for their evaluation.

VI. Conclusion

Novel quinoxaline analogs represent a highly promising class of compounds for the development of next-generation anticancer therapies. Their diverse mechanisms of action, including the inhibition of key signaling pathways and topoisomerase II, coupled with their potent in vitro and in vivo efficacy, underscore their therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and optimize these promising molecules. Future research should focus on elucidating the precise molecular targets of the most potent analogs, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into clinical development. The continued investigation of the structure-activity relationships of quinoxaline derivatives will be crucial in designing novel compounds with enhanced potency, selectivity, and reduced toxicity, ultimately contributing to the development of more effective and safer cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

2,7-Dichloroquinoxaline: A Versatile Precursor for Advanced Organic Electronics

A Technical Guide for Researchers and Scientists

The field of organic electronics, which utilizes carbon-based materials in electronic devices, has witnessed exponential growth, driven by the promise of flexible, lightweight, and low-cost applications.[1] Central to this advancement is the design and synthesis of novel organic semiconductors with tailored electronic properties. Among the vast array of molecular building blocks, 2,7-dichloroquinoxaline stands out as a highly versatile and promising precursor for the development of high-performance materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its electron-deficient quinoxaline core, coupled with two reactive chlorine atoms, provides a robust platform for creating a diverse range of functional molecules through established cross-coupling methodologies.

Synthesis of the Core Precursor: this compound

The primary synthetic route to this compound involves a multi-step process starting from readily available precursors. A common and effective method begins with the nitration of 4-chloroaniline, followed by a series of transformations to construct the quinoxaline ring system and introduce the desired chlorine substituents.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Chloro-2-nitroaniline

-

Nitration: To a stirred solution of 4-chloroaniline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

Work-up: The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with cold water until the washings are neutral and then recrystallized from ethanol to yield 4-chloro-2-nitroaniline.

Step 2: Reductive Cyclization to 6-Chloro-2-hydroxyquinoxaline

-

Reduction and Cyclization: 4-chloro-2-nitroaniline is reacted with a reducing agent, such as sodium dithionite, in an aqueous or alcoholic solution. This is followed by cyclization with glyoxylic acid.

-

Isolation: The product, 6-chloro-2-hydroxyquinoxaline, precipitates from the reaction mixture and is collected by filtration.

Step 3: Chlorination to this compound

-

Chlorination: 6-chloro-2-hydroxyquinoxaline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF).

-

Reaction Conditions: The mixture is heated to reflux for several hours.

-

Work-up and Purification: After completion, the reaction mixture is carefully poured onto ice, and the crude this compound is extracted with an organic solvent. The product is then purified by column chromatography or recrystallization.

Caption: Synthetic pathway for this compound.

Derivatization Strategies for Organic Electronic Materials

The two chlorine atoms on the this compound core are amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups to tune the electronic and photophysical properties of the resulting materials. The most commonly employed methods are the Suzuki, Stille, and Buchwald-Hartwig amination reactions.

Suzuki Coupling: Building Carbon-Carbon Bonds

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting the chloro-positions with organoboron compounds, such as boronic acids or esters.[2] This allows for the introduction of aromatic and heteroaromatic moieties, extending the π-conjugation and modifying the energy levels of the molecule.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), this compound (1.0 eq), thiophene-2-boronic acid (2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (3.0 eq) are combined in a degassed solvent system, typically a mixture of toluene and water.

-

Reaction Execution: The mixture is heated to reflux (around 90-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-